Naftazone

Catalog No.
S536608
CAS No.
15687-37-3
M.F
C11H9N3O2
M. Wt
215.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naftazone

CAS Number

15687-37-3

Product Name

Naftazone

IUPAC Name

(1-hydroxynaphthalen-2-yl)iminourea

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

InChI

InChI=1S/C11H9N3O2/c12-11(16)14-13-9-6-5-7-3-1-2-4-8(7)10(9)15/h1-6,15H,(H2,12,16)

InChI Key

AGSIRJFXAANBMW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N=NC(=O)N

Solubility

DMSO (Slightly), Methanol (Slightly)

Synonyms

1,2-naphthoquinone-2-semicarbazone, Etioven, Haemostop, Mediaven, Metorene, naftazone

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N=NC(=O)N

Isomeric SMILES

C[C@H](C(C)(C)C)N=C(NC#N)NC1=CC=C(C=C1)C#N

Description

The exact mass of the compound Naftazone is 215.0695 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as DMSO (Slightly), Methanol (Slightly). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. It belongs to the ontological category of naphthalenes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Pharmaceutical Analysis

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: Naftazone is a quinone-semicarbazone drug that has been analyzed colorimetrically or by HPLC-UV .

Methods of Application: A spectrofluorimetric method for naftazone assay was introduced through reduction-elicited fluorogenic derivatization . The reduction of its quinone-semicarbazone moiety to the corresponding quinol-semicarbazide derivative was done by potassium borohydride as a reduction probe . The fluorescence of the reduced naftazone was measured in 2-propanol at λ emission of 350 nm after excitation at λ ecxitation of 295 nm .

Results or Outcomes: The relative fluorescence intensity was linearly correlated to the drug concentration (r = 0.9995) from 10.0 to 500 ng/mL with high sensitivity, where the lower detection limit was 2.9 ng/mL . The method was effectively applied for naftazone tablets quality control with a mean %recovery of 100.3 ± 1.5 .

Application in Spectroscopic Studies

Specific Scientific Field: Spectroscopy

Summary of the Application: The spectroscopic characteristics of the haemostatic drug naftazone (NFZ) as well as its metal complexing ability were investigated spectrophotometrically .

Methods of Application: The first method was based on measurement of the absorbance of the drug in NaOH (2 × 10 −3 M) at 494 nm . The second method was based on complex formation between NFZ and different metal ions including Cu 2+, Ni 2+, Co 2+ and Zn 2+ in borate buffer .

Results or Outcomes: The absorbances of the formed complexes were measured at 512, 506, 498 and 502 nm for Cu 2+, Ni 2+, Co 2+ and Zn 2+, respectively . Beer’s law was obeyed within the concentration ranges of 2.0–14.0, 2.0–10.0, 2.0–14.0 and 2.0–19.0 μg mL −1 for Cu 2+, Ni 2+, Co 2+ and Zn 2+ complexes, respectively .

Application in Fluorimetry

Specific Scientific Field: Fluorimetry

Summary of the Application: Sensitive determination of naftazone using carbon quantum dots nanoprobe .

Application in Kinetic Studies

Summary of the Application: The reaction of naftazone with potassium borohydride was kinetically monitored .

Methods of Application: The reaction of naftazone with potassium borohydride was studied . The reaction was found to follow pseudo-first-order kinetics .

Results or Outcomes: The reaction was found to have an activation energy of 43.8 kcal/mol .

Application in Biological Samples

Specific Scientific Field: Biological Chemistry

Summary of the Application: A new salting-out assisted liquid-liquid extraction (SALLE) method was developed for the extraction of naftazone from human serum .

Methods of Application: The SALLE method was used for the extraction of naftazone from human serum .

Results or Outcomes: The developed SALLE method showed excellent recovery for naftazone from human serum (92.3–106.5%) with good precision (RSD ≤ 6.8%) .

Application in Smartphone-Based Techniques

Specific Scientific Field: Biomedical Engineering

Summary of the Application: Sensitive determination of naftazone using carbon quantum dots nanoprobe by fluorimetry and smartphone-based techniques .

Naftazone is a naphthoquinone derivative characterized by its chemical formula C11H9N3O2C_{11}H_{9}N_{3}O_{2} and a molecular weight of approximately 215.21 g/mol. It is recognized for its therapeutic applications, particularly in the treatment of conditions such as varicose veins, hemorrhoids, and superficial thrombophlebitis . Structurally, Naftazone features a naphthalene moiety, which consists of two fused benzene rings, contributing to its unique properties as an organic compound within the class of naphthalenes .

, including:

  • Reduction Reactions: It has been shown to react with potassium borohydride, following pseudo-first-order kinetics. This reaction is significant for understanding its stability and reactivity in pharmaceutical formulations .
  • Complexation: Naftazone can form complexes with metals, which may influence its biological activity and therapeutic efficacy .

Naftazone exhibits notable biological activities, primarily through its anti-inflammatory properties. It inhibits the release of pro-inflammatory mediators such as histamine and serotonin from mast cells, thereby reducing inflammation . Furthermore, it has been found to significantly lower portal pressure in animal models with portal vein stenosis and cirrhosis, indicating potential benefits in managing conditions related to increased vascular pressure .

The synthesis of Naftazone typically involves the following methods:

  • Condensation Reactions: Naftazone can be synthesized through condensation reactions involving naphthoquinones and hydrazine derivatives. This method allows for the formation of the semi-carbazone structure that characterizes Naftazone.
  • Enzymatic Conversion: Fungal metabolites have also been explored for synthesizing derivatives of Naftazone through enzymatic processes, which can lead to unique structural modifications .

Naftazone is primarily used in medical applications for treating:

  • Varicose Veins: It helps alleviate symptoms associated with venous insufficiency.
  • Hemorrhoids: The compound reduces inflammation and discomfort.
  • Superficial Thrombophlebitis: It aids in managing this condition by improving venous circulation and reducing inflammation .

Studies have indicated that Naftazone interacts with various biological targets. Its ability to inhibit mast cell degranulation suggests potential interactions with receptors involved in allergic responses and inflammation. Additionally, its complexation with metals may alter its pharmacokinetic properties, influencing absorption and distribution within the body .

Naftazone shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypePrimary UseUnique Features
QuinonesAromatic compoundsAntimicrobial agentsBroad-spectrum activity against bacteria
NaphthazarineNaphthalene derivativeAnti-inflammatoryMore potent than Naftazone in some assays
PhenylbutazonePyrazolone derivativeAnti-inflammatoryStronger analgesic effects
DapsoneSulfone derivativeAntimicrobialPrimarily used in leprosy treatment

Naftazone's uniqueness lies in its specific application for venous disorders and its distinct mechanism of action as an anti-inflammatory agent compared to these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

215.069476538 g/mol

Monoisotopic Mass

215.069476538 g/mol

Heavy Atom Count

16

Appearance

Orange to Dark Orange Solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

15B0523P5L

MeSH Pharmacological Classification

Hemostatics

ATC Code

C - Cardiovascular system
C05 - Vasoprotectives
C05C - Capillary stabilizing agents
C05CX - Other capillary stabilizing agents
C05CX02 - Naftazone

KEGG Target based Classification of Drugs

Transporters
ABC transporters
ABCC subfamily
ABCC9(SUR2)/KCNJ11(KIR6.2) [HSA:10060 3767] [KO:K05033 K05004]

Other CAS

220641-11-2

Wikipedia

Naftazone

Dates

Modify: 2023-08-15
1: Rascol O, Ferreira J, Nègre-Pages L, Perez-Lloret S, Lacomblez L, Galitzky M, Lemarié JC, Corvol JC, Brotchie JM, Bossi L. A proof-of-concept, randomized, placebo-controlled, multiple cross-overs (n-of-1) study of naftazone in Parkinson's disease. Fundam Clin Pharmacol. 2012 Aug;26(4):557-64. doi: 10.1111/j.1472-8206.2011.00951.x. Epub 2011 May 18. PubMed PMID: 21585523.
2: Jeon DG, Song JG, Kim SK, Kim J. Epidural hematoma after thoracic epidural analgesia in a patient treated with ketorolac, mefenamic acid, and naftazone: a case report. Korean J Anesthesiol. 2014 Mar;66(3):240-3. doi: 10.4097/kjae.2014.66.3.240. Epub 2014 Mar 28. PubMed PMID: 24729848; PubMed Central PMCID: PMC3983422.
3: Walash MI, Belal F, El-Enany N, Eid M, El-Shaheny RN. Stability-indicating HPLC method for determination of naftazone in tablets. Application to degradation kinetics and content uniformity testing. J Chromatogr Sci. 2011 Aug;49(7):495-501. PubMed PMID: 21801479.
4: Durand P, Bloy C, Peltier-Pujol F, Blache D. In-vitro and ex-vivo inhibition of blood platelet aggregation by naftazone. J Pharm Pharmacol. 1996 Jun;48(6):566-72. PubMed PMID: 8832488.
5: Sogni P, Yang S, Pilette C, Moreau R, Gadano A, Avenard G, Bloy C, Lebrec D. Acute and chronic haemodynamic effects of naftazone in portal hypertensive rats. Eur J Pharmacol. 1998 Feb 26;344(1):37-43. PubMed PMID: 9570445.
6: Mattei C, Molgó J, Joseph X, Israel M, Bloy C. Naftazone reduces glutamate cerebro spinal fluid levels in rats and glutamate release from mouse cerebellum synaptosomes. Neurosci Lett. 1999 Aug 27;271(3):183-6. PubMed PMID: 10507699.
7: Herber R, Hercelin B, Van Cantfort J, De Graeve J, Fournel-Gigleux S, Taguchi T, Magdalou J. Reduction and glucuronidation of naftazone by human and rat liver microsomes. Drug Metab Dispos. 1995 Dec;23(12):1305-14. PubMed PMID: 8689937.
8: McGregor L, Chignier E, Bloy C, Rousselle C, Peltier-Pujol F, McGregor JL. Effect of naftazone on in vivo platelet function in the rat. Platelets. 1999;10(1):66-70. PubMed PMID: 16801074.
9: Klein-Soyer C, Bloy C, Archipoff G, Beretz A, Cazenave JP. Naftazone accelerates human saphenous vein endothelial cell proliferation in vitro. Nouv Rev Fr Hematol. 1995;37(3):187-92. PubMed PMID: 7567435.
10: Tadjerouni A, de Muylder JA, Flici O, Vekemans M, Soumenkoff G, Derouaux G, Hubinont PO. [Treatment of non-specific menometrorrhagia with naftazone]. J Gynecol Obstet Biol Reprod (Paris). 1984;13(4):459-62. French. PubMed PMID: 6384352.

Explore Compound Types